N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutyl group, a nitro group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the nitro group and the cyanocyclobutyl moiety. The final step often involves the formation of the carboxamide linkage under controlled conditions. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the nitro group and the indole moiety distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18(15(9-16)6-3-7-15)14(20)11-8-10-4-2-5-12(19(21)22)13(10)17-11/h2,4-5,8,17H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPJTBBSWDWKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-])C3(CCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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